

# Physical and chemical characteristics of Benzo[b]thiophen-7-ylmethanol

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## Compound of Interest

Compound Name: Benzo[b]thiophen-7-ylmethanol

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An In-Depth Technical Guide to **Benzo[b]thiophen-7-ylmethanol**: Physicochemical Characteristics and Synthetic Insights

## Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif that holds a privileged position in medicinal chemistry and materials science.<sup>[1][2][3]</sup> Its structural resemblance to naphthalene and indole allows it to function as a versatile pharmacophore, leading to a wide spectrum of biological activities.<sup>[2][3]</sup> Benzo[b]thiophene derivatives are integral components of several approved drugs, including the selective estrogen receptor modulator Raloxifene, the leukotriene inhibitor Zileuton, and the antifungal agent Sertaconazole.<sup>[4][5]</sup> The diverse therapeutic applications of these compounds span from anticancer and anti-inflammatory to antimicrobial and anticonvulsant agents.<sup>[2][3][4]</sup>

This technical guide provides a comprehensive examination of the physical and chemical characteristics of a specific, yet important, derivative: **Benzo[b]thiophen-7-ylmethanol** (CAS No. 51830-53-6). As a functionalized building block, this compound serves as a critical starting material for the synthesis of more complex molecules in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data on its properties, characterization, reactivity, and safe handling.

## Molecular Structure and Identification

The unique arrangement of the fused benzene and thiophene rings, along with the hydroxymethyl substituent at the 7-position, dictates the specific physicochemical properties and reactivity of **Benzo[b]thiophen-7-ylmethanol**.

Identifier	Value
Chemical Name	Benzo[b]thiophen-7-ylmethanol <sup>[6]</sup>
Synonyms	1-benzothien-7-ylmethanol, 7-(Hydroxymethyl)benzo[b]thiophene <sup>[6]</sup>
CAS Number	51830-53-6 <sup>[6]</sup>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> OS <sup>[6]</sup>
Molecular Weight	164.22 g/mol <sup>[6]</sup>
InChI Key	TZFBEHOZYXSGHL-UHFFFAOYSA-N <sup>[7]</sup>
SMILES	C1=CC=C2C(=C1)SC=C2CO

## Physicochemical Properties

The physical properties of **Benzo[b]thiophen-7-ylmethanol** are foundational to its handling, formulation, and application in synthetic chemistry.

Property	Value	Source
Physical State	Solid	Implied by melting point
Melting Point	76.5 °C	<sup>[6]</sup>
Boiling Point	Not explicitly reported; related benzothiophenes have high boiling points (e.g., Dibenzothiophene at 332-333 °C)	
Solubility	Expected to have moderate solubility in polar organic solvents. <sup>[7]</sup>	General chemical principles

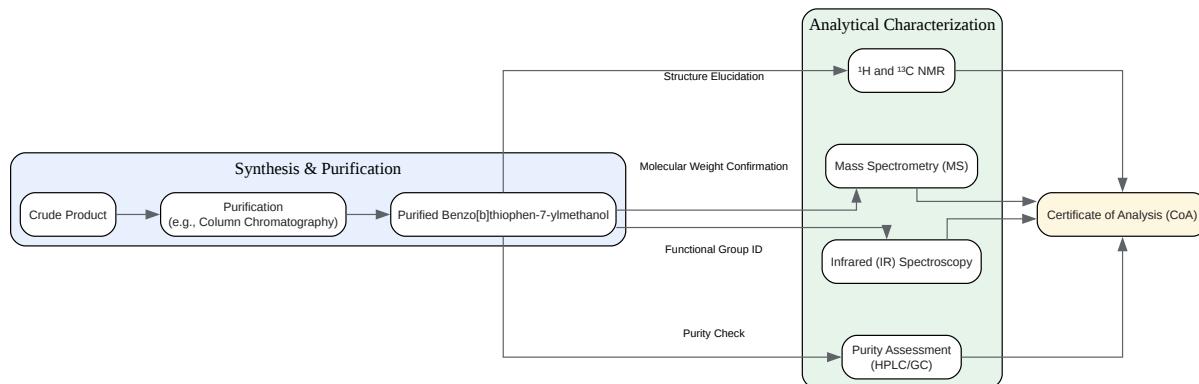
## Spectroscopic Data and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of **Benzo[b]thiophen-7-ylmethanol**. The following spectroscopic data are predicted based on its structure and data from analogous compounds.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, a singlet or doublet for the methylene (-CH<sub>2</sub>-) protons, and a broad singlet for the hydroxyl (-OH) proton which may exchange with D<sub>2</sub>O. The aromatic region (typically  $\delta$  7.0-8.0 ppm) will exhibit complex splitting patterns due to proton-proton coupling.[8][9]
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum should display nine unique carbon signals. The signal for the methylene carbon (-CH<sub>2</sub>OH) would appear in the upfield region (approx.  $\delta$  60-65 ppm), while the aromatic and heterocyclic carbons would resonate in the downfield region (approx.  $\delta$  120-145 ppm).[8]
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak (M<sup>+</sup>) at m/z = 164. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the aromatic system.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm<sup>-1</sup> corresponding to the O-H stretching of the alcohol. Aromatic C-H stretching vibrations are expected around 3000-3100 cm<sup>-1</sup>, and C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm<sup>-1</sup> region.

## Analytical Workflow for Structural Confirmation

The following diagram outlines a standard workflow for the comprehensive characterization of a synthesized batch of **Benzo[b]thiophen-7-ylmethanol**.



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Caption: Workflow for Synthesis and Characterization.

## Chemical Properties and Reactivity

The reactivity of **Benzo[b]thiophen-7-ylmethanol** is governed by its two primary functional components: the hydroxymethyl group and the electron-rich benzo[b]thiophene core.

## Reactions of the Hydroxymethyl Group

- Oxidation: The primary alcohol can be readily oxidized to form 7-formylbenzo[b]thiophene (the aldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to benzo[b]thiophene-7-carboxylic acid with stronger agents such as potassium permanganate (KMnO<sub>4</sub>).<sup>[7]</sup>
- Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions will yield the corresponding esters.

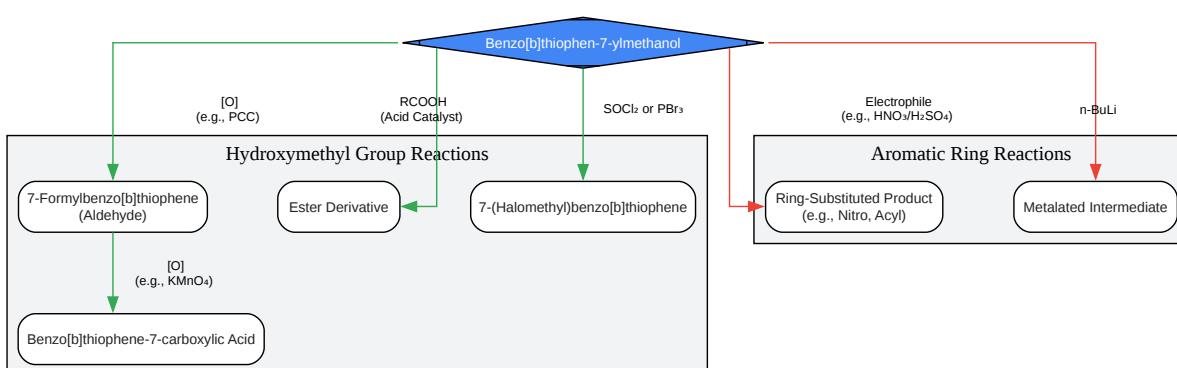
- Halogenation: The hydroxyl group can be substituted with a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus tribromide ( $\text{PBr}_3$ ) to produce 7-(halomethyl)benzo[b]thiophene, a versatile intermediate for further nucleophilic substitution reactions.

## Reactions of the Benzo[b]thiophene Ring

The benzo[b]thiophene system is susceptible to electrophilic aromatic substitution. The positions on the thiophene ring (positions 2 and 3) are generally more reactive than those on the benzene ring. However, directing effects of existing substituents and reaction conditions can influence regioselectivity.[\[10\]](#)

- Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur on the aromatic core. The precise location of substitution will depend on the specific reagents and conditions employed.[\[10\]](#)
- Metalation: Treatment with strong bases like n-butyllithium can lead to deprotonation at one of the ring positions, creating a nucleophilic species that can react with various electrophiles.[\[10\]](#)

## Key Reaction Pathways



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Caption: Key Reaction Pathways of **Benzo[b]thiophen-7-ylmethanol**.

## Synthetic Approaches

While numerous methods exist for constructing the benzo[b]thiophene core, the synthesis of specific regioisomers like the 7-substituted variant requires careful strategic planning to control the substitution pattern.<sup>[11][12][13]</sup> Direct functionalization of the parent benzo[b]thiophene often leads to mixtures of isomers that are challenging to separate.<sup>[14]</sup>

A more robust strategy involves starting with an appropriately substituted benzene derivative and building the thiophene ring onto it. A plausible, though generalized, synthetic protocol is outlined below.

## Illustrative Synthetic Protocol

Objective: To prepare **Benzo[b]thiophen-7-ylmethanol** from a pre-functionalized benzene precursor.

### Step 1: Synthesis of a Substituted Thiophenol

- Rationale: Begin with a commercially available benzene derivative where the positions for the eventual sulfur and methanol groups are pre-determined. For example, starting with a 2-bromo-3-methylaniline derivative allows for controlled construction.
- Procedure:
  - Diazotize the aniline derivative using sodium nitrite and a strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ) at low temperature (0-5 °C).
  - Introduce a thiol group via a Sandmeyer-type reaction or by reaction with a sulfur nucleophile.

### Step 2: Construction of the Thiophene Ring

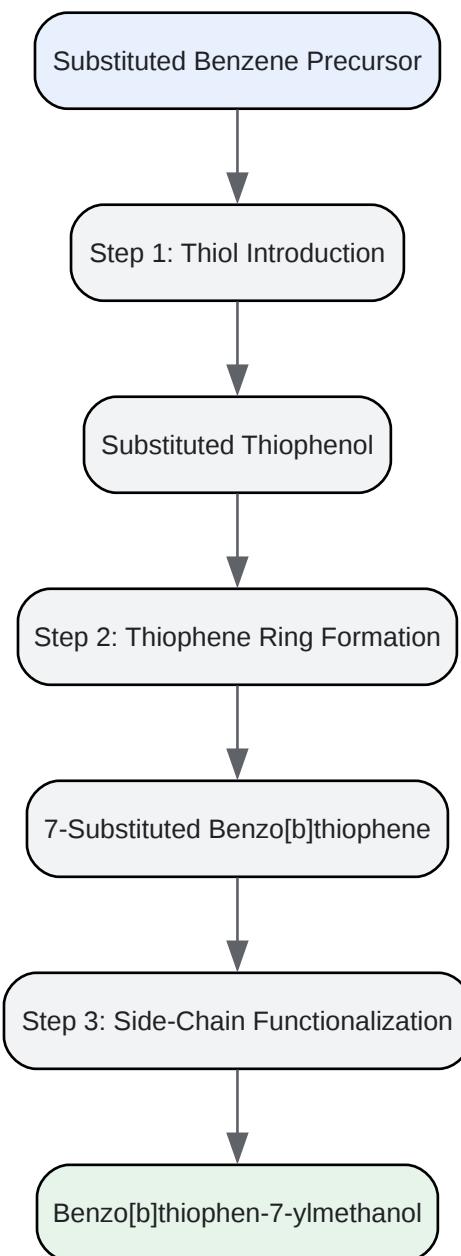
- Rationale: Cyclize the substituted thiophenol with a suitable C2 synthon to form the benzo[b]thiophene ring.

- Procedure:
  - Alkylate the thiophenol with a reagent like chloroacetaldehyde diethyl acetal.
  - Induce acid-catalyzed cyclization (e.g., using polyphosphoric acid or a strong Lewis acid) to form the fused ring system.

#### Step 3: Functional Group Interconversion

- Rationale: Convert the substituent at the 7-position (in this example, a methyl group) into the desired hydroxymethyl group.
- Procedure:
  - Perform a free-radical bromination on the methyl group using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to form the 7-(bromomethyl)benzo[b]thiophene.
  - Hydrolyze the bromide to the alcohol using aqueous base (e.g., NaOH or K<sub>2</sub>CO<sub>3</sub>) in a suitable solvent like THF or acetone.

## Synthetic Workflow Diagram



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Caption: Generalized Synthetic Workflow.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **Benzo[b]thiophen-7-ylmethanol** is not widely available, data from the parent compound, benzo[b]thiophene, and other derivatives provide essential safety guidance.

- Hazard Identification: Benzo[b]thiophene is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects.[15] Similar hazards should be assumed for its derivatives.
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Avoid creating dust and prevent contact with skin, eyes, and clothing.[17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from strong oxidizing agents.[17]
- First-Aid Measures:
  - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.
  - Skin Contact: Immediately wash off with plenty of soap and water.[16]
  - Eye Contact: Rinse cautiously with water for several minutes.[16]
  - Inhalation: Move to fresh air.[16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

## Conclusion

**Benzo[b]thiophen-7-ylmethanol** is a valuable chemical entity characterized by its unique combination of a reactive primary alcohol and an electron-rich heterocyclic core. Its well-defined physical properties and predictable chemical reactivity make it an important building block for the synthesis of complex molecules targeted for pharmaceutical and materials science applications. A thorough understanding of its characteristics, guided by modern analytical techniques and safe laboratory practices, is crucial for leveraging its full potential in research and development.

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